1-(methoxymethyl)-3-methylbenzene
Overview
Description
The description of a compound typically includes its molecular formula, structure, and the type of functional groups present. It may also include the class of compounds it belongs to and its potential uses.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, stability, etc.Scientific Research Applications
1. Diazo Reactions and Synthesis of Aromatic Compounds
1-(methoxymethyl)-3-methylbenzene, as a variant of methoxybenzene, has been involved in diazo reactions. For example, 1-(p-methylbenzene)- and 1-(p-methoxybenzenesulfonyl)-1,3-butadienes have been used to react with arenediazonium chlorides, forming corresponding 4-aryl-3-chloro-1-butenes (Smalius & Naidan, 2006).
2. Organic Synthesis and Medicinal Chemistry
This compound and its derivatives have been synthesized and evaluated for various applications in organic chemistry and medicinal research. For instance, acylphloroglucinols derived from similar compounds have shown anti-staphylococcal properties (Shiu & Gibbons, 2006).
3. Polymer and Materials Science
In the field of polymer science, methoxybenzene derivatives are used for creating novel materials. For example, melt transetherification of a related compound, 1-(2-hydroxyethoxy)-3,5-bis(methoxymethyl)-2,4,6-trimethylbenzene, resulted in a high molecular weight hyperbranched polyether (Jayakannan & Ramakrishnan, 2000).
4. Environmental and Atmospheric Studies
The compound and its analogs have been studied for their potential environmental impacts. A study on the gas phase reaction of methoxybenzene with ozone provides insights into the atmospheric chemistry relevant to compounds like 1-(methoxymethyl)-3-methylbenzene (Sun et al., 2016).
5. Catalysis and Chemical Reactions
In catalysis, variants of this compound have been used to investigate chemical reactions. For instance, anisole (methoxybenzene) has been studied for its role in hydrodeoxygenation and transalkylation reactions (Zhu et al., 2011).
Safety And Hazards
This involves studying the toxicity, flammability, environmental impact, and other potential hazards associated with the compound.
Future Directions
This involves discussing potential future research directions. This could include potential applications, modifications to improve its properties, or further studies to better understand its properties or mechanism of action.
Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a less-studied compound, some of this information may not be available. If you have a different compound or a more specific question about this compound, feel free to ask!
properties
IUPAC Name |
1-(methoxymethyl)-3-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-8-4-3-5-9(6-8)7-10-2/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHCCKLBSWVWQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438453 | |
Record name | Benzene, 1-(methoxymethyl)-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30438453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methoxymethyl)-3-methylbenzene | |
CAS RN |
7116-51-0 | |
Record name | 3-Methylbenzyl methyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7116-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-(methoxymethyl)-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30438453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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